5-[Benzo(B)thiophen-2-YL]-2-chloronicotinic acid
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Overview
Description
5-[Benzo(B)thiophen-2-YL]-2-chloronicotinic acid is a heterocyclic compound that contains both a benzothiophene and a chloronicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Benzo(B)thiophen-2-YL]-2-chloronicotinic acid typically involves the formation of the benzothiophene ring followed by its functionalization. One common method involves the Pd-catalyzed coupling reactions and electrophilic cyclization reactions . The reaction conditions often include the use of palladium catalysts, bases, and solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[Benzo(B)thiophen-2-YL]-2-chloronicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloronicotinic acid moiety using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate, and solvents such as ethanol, dimethylformamide, and dichloromethane. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
5-[Benzo(B)thiophen-2-YL]-2-chloronicotinic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use as an anti-inflammatory, antimicrobial, and anticancer agent
Mechanism of Action
The mechanism of action of 5-[Benzo(B)thiophen-2-YL]-2-chloronicotinic acid involves its interaction with specific molecular targets and pathways. The benzothiophene moiety can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression . The chloronicotinic acid moiety can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Benzo[B]thiophene-2-boronic acid: Used in similar applications, including organic synthesis and medicinal chemistry.
2-Phenylpyridine: Another heterocyclic compound with applications in organic synthesis and material science.
Uniqueness
5-[Benzo(B)thiophen-2-YL]-2-chloronicotinic acid is unique due to its combination of a benzothiophene and a chloronicotinic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
5-(1-benzothiophen-2-yl)-2-chloropyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2S/c15-13-10(14(17)18)5-9(7-16-13)12-6-8-3-1-2-4-11(8)19-12/h1-7H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUHDVQVRDQORT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC(=C(N=C3)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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